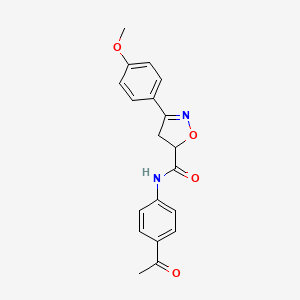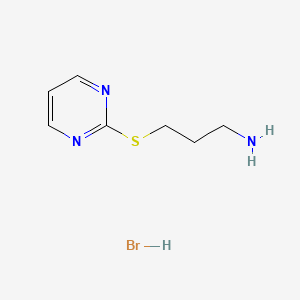![molecular formula C20H15ClN4O B4632860 N-(4-chlorophenyl)-2-cyano-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4632860.png)
N-(4-chlorophenyl)-2-cyano-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylamide
Overview
Description
N-(4-chlorophenyl)-2-cyano-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylamide is a useful research compound. Its molecular formula is C20H15ClN4O and its molecular weight is 362.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.0934388 g/mol and the complexity rating of the compound is 568. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
Synthesis Techniques : A study by Hassan et al. (2014) describes the synthesis of similar compounds through reactions involving N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate, leading to the formation of 5-amino-N-aryl-1H-pyrazoles and their derivatives (Hassan, Hafez, & Osman, 2014).
Structure Determination : Kariuki et al. (2022) focused on the synthesis and structural determination of a similar compound, 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, using NMR spectroscopy and X-ray diffraction (Kariuki, Abdel-Wahab, Mohamed, & El‐Hiti, 2022).
Biological and Pharmaceutical Applications
Cytotoxicity Studies : Hassan et al. (2014) also explored the cytotoxic activity of the synthesized compounds against Ehrlich Ascites Carcinoma (EAC) cells, highlighting potential pharmaceutical applications (Hassan, Hafez, & Osman, 2014).
Anti-Rotavirus Activity : El‐Helw, Gado, and El-ziaty (2020) synthesized a variety of nitrogen heterocycles incorporating a pyrazole scaffold and reported their significant anti-rotavirus activity, suggesting potential use in antiviral therapies (El‐Helw, Gado, & El-ziaty, 2020).
Herbicidal Activity : A study by Wang et al. (2004) on related 2-cyanoacrylates found them to be effective herbicidal agents, indicating potential agricultural applications (Wang, Li, Li, & Huang, 2004).
Materials Science and Chemistry Applications
Corrosion Inhibitors : Abu-Rayyan et al. (2022) investigated acrylamide derivatives, similar in structure, as corrosion inhibitors in nitric acid solutions, providing insights into their application in materials science (Abu-Rayyan, Al Jahdaly, AlSalem, Alhadhrami, Hajri, Bukhari, Waly, & Salem, 2022).
Insecticidal Agents : Rashid et al. (2021) explored the insecticidal efficacy of N-(4-chlorophenyl)-2-phenoxyacetamide derivatives, demonstrating the potential of related compounds in pest control (Rashid, Mohamed, Salam, Abdel‐Latif, Fadda, & Elmorsy, 2021).
Liquid Crystal Properties : Thaker et al. (2013) synthesized compounds with a 1,3,5-trisubstituted pyrazolone ring system and analyzed their liquid crystalline properties, showing potential for use in display technologies (Thaker, Solanki, Patel, & Patel, 2013).
Properties
IUPAC Name |
(Z)-N-(4-chlorophenyl)-2-cyano-3-[5-(4-methylphenyl)-1H-pyrazol-4-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O/c1-13-2-4-14(5-3-13)19-16(12-23-25-19)10-15(11-22)20(26)24-18-8-6-17(21)7-9-18/h2-10,12H,1H3,(H,23,25)(H,24,26)/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDICVURYFXKGD-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=NN2)C=C(C#N)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C(C=NN2)/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-{[(4-hydroxypiperidyl)thioxomethyl]amino}-3-(methoxycarbonyl)benzoate](/img/structure/B4632781.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N'-{(1E)-1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}propanehydrazide](/img/structure/B4632786.png)
![4-(2-{[1-(mesitylsulfonyl)-4-piperidinyl]carbonyl}carbonohydrazonoyl)-2-methoxyphenyl 2,4-dichlorobenzoate](/img/structure/B4632794.png)

![1-(5-{[(4-Fluorophenyl)methyl]amino}-3-phenyl-1H-1,2,4-triazol-1-YL)-2-phenylethan-1-one](/img/structure/B4632796.png)
![2-{[5-(1-benzothiophen-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B4632804.png)
![2-Hydroxy-4-[(6-methylpyrimidin-4-yl)amino]benzoic acid;hydrochloride](/img/structure/B4632809.png)
![4-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4632814.png)
![(5E)-5-(2-butoxybenzylidene)-2-[4-(2-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B4632828.png)
![2-METHYL-N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}PROPANAMIDE](/img/structure/B4632832.png)
![5-(2-methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4632839.png)
![(cyclobutylmethyl){[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}(tetrahydro-2-furanylmethyl)amine](/img/structure/B4632854.png)

![ethyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-4-(3-nitrophenyl)-3-thiophenecarboxylate](/img/structure/B4632864.png)
